6-Ketocholestanol

描述

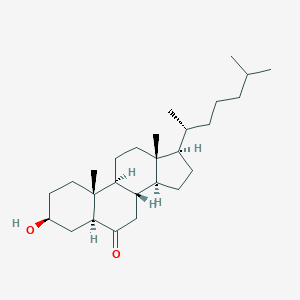

Structure

3D Structure

属性

IUPAC Name |

(3S,5S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMQKOQOLPGBBE-ZNCJEFCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175-06-0 | |

| Record name | 6-Ketocholestanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1175-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ketocholestanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001175060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-oxocholestanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-KETOCHOLESTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V12D4A742 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Natural Sources of 6-Ketocholestanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ketocholestanol, a naturally occurring oxysterol, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery and natural sources of this intriguing molecule. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key information on its origins, analytical methodologies, and quantitative data. This guide details the known botanical and potential marine sources of this compound, presents structured data on its occurrence, and outlines detailed experimental protocols for its isolation and characterization. Furthermore, it includes visualizations of experimental workflows to facilitate a deeper understanding of the processes involved in studying this compound.

Introduction

This compound (3β-Hydroxy-5α-cholestan-6-one) is an oxygenated derivative of cholesterol. Oxysterols, including this compound, are known to play crucial roles in various physiological and pathological processes, making them a subject of intense research. The introduction of a ketone group at the C-6 position of the cholestanol backbone imparts unique physicochemical properties and biological functions to the molecule. This guide focuses on the foundational aspects of this compound research: its initial discovery and its prevalence in the natural world.

Discovery of this compound

While the exact historical details of the initial discovery of this compound are not extensively documented in readily available literature, its identification is intrinsically linked to the broader exploration of sterols and their derivatives in natural products. Early research into the chemical constituents of various plant and marine organisms led to the isolation and characterization of a vast array of steroidal compounds. The first commercially available preparations of this compound were likely the result of synthetic efforts from cholesterol, a common starting material for the generation of various sterol derivatives. The synthesis of 3β-Hydroxy-5α-cholestan-6-one has been a subject of interest in organic chemistry for creating standards for analytical studies and for investigating the structure-activity relationships of oxysterols.

Natural Sources of this compound

This compound has been identified in both terrestrial and marine environments. The primary documented natural source is a plant species, with strong indications of its presence in certain marine organisms.

Botanical Sources

The most well-documented natural source of this compound is the American persimmon, Diospyros virginiana L.[1]. This deciduous tree, native to the eastern United States, produces fruits and contains a variety of phytochemicals within its leaves, bark, and other tissues. The presence of this compound in this species highlights the potential of terrestrial plants as a source for this and other related oxysterols.

Potential Marine Sources

While direct isolation and characterization of this compound from marine organisms is not as extensively documented as its botanical counterpart, the marine environment is a rich source of diverse sterols and their oxygenated derivatives. Research on marine sponges and red algae has revealed the presence of a wide array of steroidal compounds, including some with structural similarities to this compound. The isolation of other 6-hydroxy and 6-keto steroids from marine sponges suggests that this compound may also be present in these organisms. Further investigation into the metabolomes of marine invertebrates and algae is warranted to confirm and quantify the presence of this compound.

Quantitative Data

Currently, there is a notable scarcity of published quantitative data regarding the concentration of this compound in its natural sources. The table below is structured to accommodate future findings in this area.

| Natural Source | Part of Organism | Concentration (μg/g dry weight) | Method of Quantification | Reference |

| Diospyros virginiana L. | Not Specified | Data Not Available |

This table will be updated as more quantitative studies become available.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and characterization of this compound from natural sources. These protocols are based on established techniques for sterol analysis and can be adapted for specific research needs.

Extraction of this compound from Diospyros virginiana

-

Sample Preparation: Collect fresh plant material (e.g., leaves) from Diospyros virginiana. Wash the material with distilled water to remove any surface contaminants and then freeze-dry or oven-dry at a low temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.

-

Solvent Extraction:

-

Perform a preliminary extraction with a nonpolar solvent like n-hexane to remove lipids and chlorophyll. Macerate the powdered plant material in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring. Filter the mixture and discard the hexane extract.

-

Air-dry the plant residue and then extract with a solvent of intermediate polarity, such as dichloromethane or chloroform-methanol (2:1 v/v), using a Soxhlet apparatus for 6-8 hours. This fraction is expected to contain the sterols.

-

-

Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40 °C to obtain a crude extract.

Isolation and Purification

-

Saponification: To hydrolyze any esterified sterols, dissolve the crude extract in a 1 M solution of potassium hydroxide in 95% ethanol. Reflux the mixture for 2 hours.

-

Extraction of Unsaponifiable Matter: After cooling, add an equal volume of distilled water to the mixture and extract the unsaponifiable fraction three times with diethyl ether or n-hexane. Combine the organic layers and wash with distilled water until the washings are neutral.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude sterol fraction.

-

Chromatographic Purification:

-

Column Chromatography: Subject the crude sterol fraction to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Collect fractions and monitor by thin-layer chromatography (TLC).

-

Thin-Layer Chromatography (TLC): Spot the collected fractions on silica gel TLC plates and develop in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots by spraying with a solution of 10% sulfuric acid in ethanol followed by heating. This compound should appear as a distinct spot.

-

High-Performance Liquid Chromatography (HPLC): For final purification, use a preparative HPLC system with a C18 column and a mobile phase such as methanol or acetonitrile.

-

Characterization and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Silylate the purified this compound by reacting with a silylating agent (e.g., BSTFA with 1% TMCS) at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ether derivative, which is more volatile and suitable for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system equipped with a capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of different sterols. The mass spectrometer will provide a fragmentation pattern that can be compared with a reference spectrum of this compound for identification.

-

Quantification: For quantitative analysis, use an internal standard (e.g., epicoprostanol) and create a calibration curve with a pure standard of this compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will provide detailed structural information, which can be compared with published data for this compound to confirm its identity.

-

Visualizations

Experimental Workflow for Isolation and Characterization

Caption: Workflow for the isolation, characterization, and quantification of this compound.

Conclusion

This compound is a naturally occurring oxysterol with documented presence in the plant kingdom, specifically in Diospyros virginiana, and potential occurrence in marine organisms. While its discovery history is not prominently detailed, the methods for its isolation and characterization are well-established within the broader field of natural product chemistry. The lack of extensive quantitative data presents a clear opportunity for future research, which will be crucial for understanding the ecological roles and potential applications of this molecule. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers aiming to investigate this compound from its natural sources. As interest in the biological activities of oxysterols continues to grow, a thorough understanding of their natural origins and the methods to study them will be indispensable for advancing research and development in this area.

References

6-Ketocholestanol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ketocholestanol, an oxidized derivative of cholesterol, is a significant bioactive lipid that modulates crucial cellular processes. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and biological functions. Particular focus is given to its role as a mitochondrial recoupler and its influence on membrane electrostatics and lipid metabolism. Detailed experimental protocols for its synthesis and key biological assays are provided to facilitate further research and application in drug development.

Chemical Identity and Structure

This compound, also known as 3β-Hydroxy-5α-cholestan-6-one, is a C27 steroid characterized by a cholestane skeleton. A hydroxyl group is positioned at C-3 in the β-configuration, and a ketone group is located at C-6. The junction between the A and B rings is a trans-fused (5α) configuration.

| Identifier | Value |

| IUPAC Name | (3S,5S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |

| Synonyms | 6-Oxocholestanol, 5α-Cholestan-3β-ol-6-one, 3β-Hydroxy-5α-cholestan-6-one |

| CAS Number | 1175-06-0[1] |

| Molecular Formula | C₂₇H₄₆O₂[1] |

| Molecular Weight | 402.65 g/mol [1] |

| InChI Key | JQMQKOQOLPGBBE-ZNCJEFCDSA-N |

| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC--INVALID-LINK--O)C)C |

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. These properties are essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Physical State | Solid | Sigma-Aldrich |

| Melting Point | 140 - 142 °C | [2][3] |

| Solubility | DMSO: 100 mg/mL (248.35 mM) | GlpBio |

| Kovats Retention Index | 3340 (Standard non-polar column) | NIST |

| Collision Cross Section | 198.18 Ų ([M+Na]⁺) | PubChem |

Spectral Data

The following tables summarize the key spectral features of this compound, which are critical for its identification and structural elucidation.

3.1. ¹H NMR Spectroscopy (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.61 | m | H-3 |

| 2.40 - 2.20 | m | H-5, H-7 |

| 0.91 | d | C-21 Methyl |

| 0.87 | d | C-26/C-27 Methyls |

| 0.67 | s | C-18 Methyl |

Data sourced from the Human Metabolome Database (HMDB).

3.2. ¹³C NMR Spectroscopy (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 212.1 | C-6 |

| 70.9 | C-3 |

| 56.4 | C-14 |

| 54.1 | C-17 |

| 44.8 | C-5 |

| 42.6 | C-13 |

| 12.1 | C-18 |

Data sourced from PubChem.

3.3. Mass Spectrometry (GC-MS, 70 eV)

| m/z | Relative Intensity | Assignment |

| 402 | High | [M]⁺ |

| 387 | Moderate | [M-CH₃]⁺ |

| 384 | High | [M-H₂O]⁺ |

| 287 | Moderate | Fission of side chain |

| 247 | High | Fission of D-ring |

Data sourced from NIST Mass Spectrometry Data Center.

3.4. Infrared Spectroscopy (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretch |

| 2950 - 2850 | Strong | C-H Stretch |

| ~1710 | Strong | C=O Stretch (Ketone) |

| ~1050 | Strong | C-O Stretch |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Biological Properties and Signaling Pathways

This compound exhibits significant biological activities, primarily related to mitochondrial function and lipid metabolism.

4.1. Mitochondrial Recoupling

This compound acts as a mitochondrial recoupler, meaning it can counteract the effects of uncoupling agents like CCCP and SF6847.[4][5] Uncouplers dissipate the proton gradient across the inner mitochondrial membrane, thereby inhibiting ATP synthesis. This compound is proposed to restore this gradient, at least partially, by increasing the membrane dipole potential.[4] This effect is transient and dependent on the concentration of the uncoupling agent. Recent studies suggest that the recoupling action may also involve the inhibition of respiratory complex I.[5]

4.2. Modulation of Membrane Dipole Potential

The presence of the C-6 ketone group significantly alters the electrostatic properties of this compound compared to cholesterol. It increases the dipole potential within the lipid bilayer.[4] This is a critical aspect of its mechanism of action, as changes in membrane dipole potential can influence the activity of membrane-bound proteins and the transport of ions. The fluorescent probe di-8-ANEPPS is sensitive to these changes and can be used to measure the effect of this compound on membrane electrostatics.[6]

4.3. Regulation of Lipid Metabolism via SREBP

This compound plays a role in regulating lipid homeostasis. In HepG2 cells, it has been shown to suppress the accumulation of lipids by downregulating the expression of lipogenic genes, most notably Fatty Acid Synthase (FASN).[7][8] This suppression is mediated through the Sterol Regulatory Element-Binding Protein (SREBP) pathway. The effect of this compound on FASN promoter activity is dependent on a functional SREBP binding site.[7][8]

Experimental Protocols

5.1. Synthesis of 3β-Hydroxy-5α-cholestan-6-one

This protocol describes a four-step synthesis starting from cholesteryl acetate.[9]

Materials:

-

Cholesteryl acetate

-

Potassium permanganate (KMnO₄)

-

Ferric sulfate (Fe₂(SO₄)₃)

-

Dichloromethane (CH₂Cl₂)

-

tert-Butyl alcohol

-

Hydrobromic acid (HBr, aq.)

-

Jones reagent (CrO₃ in H₂SO₄)

-

Silica gel

-

Zinc dust

-

Acetic acid

-

Potassium hydroxide (KOH)

-

Methanol

Procedure:

-

β-Epoxidation: Dissolve cholesteryl acetate in a mixture of CH₂Cl₂, tert-butyl alcohol, and water. Add KMnO₄ and Fe₂(SO₄)₃ and stir until the reaction is complete (monitored by TLC). This selectively forms the 5,6β-epoxide.

-

Bromohydrin Formation: Without isolating the epoxide, add aqueous HBr to the reaction mixture. The oxirane ring is regioselectively opened to form the 3β-acetoxy-5α-bromo-6β-hydroxycholestane.

-

Oxidation: Add Jones reagent supported on silica gel to the mixture to oxidize the 6β-hydroxyl group to a ketone, yielding 3β-acetoxy-5α-bromo-cholestan-6-one. This three-reaction sequence can be performed in a "one-pot" fashion. After workup, the crude bromoketone can be purified.

-

Debromination and Saponification: Reflux the purified bromoketone with zinc dust in acetic acid to remove the bromine and yield 3β-acetoxy-5α-cholestan-6-one. Subsequently, saponify the acetate group using KOH in methanol to afford the final product, 3β-hydroxy-5α-cholestan-6-one (this compound). Purify by column chromatography or recrystallization.

5.2. Measurement of Mitochondrial Recoupling

This protocol provides a general method to assess the recoupling activity of this compound in isolated mitochondria using an oxygen consumption assay.

Materials:

-

Isolated rat liver mitochondria (see protocol by Agilent or similar)

-

Respiration buffer (e.g., containing KCl, KH₂PO₄, Tris-HCl, EGTA)

-

Substrates (e.g., glutamate/malate for Complex I, succinate for Complex II)

-

ADP

-

Uncoupler (e.g., CCCP or SF6847)

-

This compound stock solution in ethanol or DMSO

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from fresh rat liver tissue by differential centrifugation. Determine protein concentration using a BCA or Bradford assay.

-

Baseline Respiration: Add isolated mitochondria (e.g., 0.5 mg/mL) to the respirometer chamber containing air-saturated respiration buffer at a controlled temperature (e.g., 30°C).

-

State 2 Respiration: Add mitochondrial substrates (e.g., 10 mM glutamate, 2 mM malate) to initiate basal (State 2) respiration.

-

State 3 Respiration: Add a saturating amount of ADP (e.g., 1 mM) to measure phosphorylating (State 3) respiration.

-

Uncoupling: Once the ADP is consumed and mitochondria return to a non-phosphorylating state (State 4), add a carefully titrated amount of an uncoupler (e.g., 100 nM CCCP) to induce maximal, uncontrolled respiration.

-

Recoupling Assay: To the uncoupled mitochondria, add this compound (e.g., 1-10 µM) and monitor the oxygen consumption rate. A decrease in the respiration rate back towards the State 4 level indicates a recoupling effect.

-

Data Analysis: Calculate the Respiratory Control Ratio (RCR = State 3/State 4) as a measure of mitochondrial coupling. Compare the oxygen consumption rates before and after the addition of this compound in the presence of the uncoupler to quantify the recoupling effect.

5.3. Analysis of SREBP-Dependent FASN Expression

This protocol is based on studies in HepG2 cells to determine the effect of this compound on FASN gene expression.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

LXR agonist (e.g., TO901317) as a positive control

-

RNA extraction kit

-

qRT-PCR reagents and instrument

-

Luciferase reporter plasmids (pGL3-FASN promoter)

-

Transfection reagent

Procedure:

-

Cell Culture and Treatment: Culture HepG2 cells to ~70% confluency. Treat cells with varying concentrations of this compound (e.g., 1-10 µM) or vehicle control for 24 hours.

-

RNA Extraction and qRT-PCR: Extract total RNA from the treated cells. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) using primers specific for FASN, SREBP-1c, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Promoter Activity Assay (Luciferase Assay):

-

Co-transfect HepG2 cells with a luciferase reporter plasmid containing the FASN gene promoter and a control plasmid (e.g., Renilla luciferase).

-

After transfection, treat the cells with this compound as described in step 1.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

-

Data Analysis:

-

For qRT-PCR, calculate the relative mRNA expression of FASN and SREBP-1c using the ΔΔCt method.

-

For the luciferase assay, normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the vehicle-treated control. A decrease in relative luciferase activity indicates suppression of FASN promoter activity.

-

Conclusion

This compound is a multifaceted oxysterol with significant potential in biomedical research. Its ability to modulate mitochondrial function, alter membrane properties, and regulate lipid metabolism highlights its importance as a signaling molecule. The technical information and detailed protocols provided in this guide offer a foundation for researchers to further explore the therapeutic and physiological implications of this compound.

References

- 1. scbt.com [scbt.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. International Laboratory USA [intlab.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of respiratory complex I by this compound: Relevance to recoupling action in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual-wavelength ratiometric fluorescence measurement of the membrane dipole potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound suppresses lipid accumulation by decreasing FASN gene expression through SREBP-dependent regulation in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound suppresses lipid accumulation by decreasing FASN gene expression through SREBP-dependent regulation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Influence of 6-Ketocholestanol on Membrane Dipole Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant effects of 6-Ketocholestanol on the membrane dipole potential, a critical parameter in cellular function and a potential target for novel therapeutic interventions. Through a comprehensive review of current research, this document provides a detailed understanding of the core mechanisms, quantitative biophysical effects, and associated signaling pathways.

Core Concepts: Understanding the Membrane Dipole Potential

The cell membrane is not merely a passive barrier; it is a dynamic interface with a complex electrostatic landscape. The membrane dipole potential arises from the collective orientation of dipoles from phospholipid headgroups, interfacial water molecules, and embedded sterols. This potential, which is positive in the membrane interior, creates a significant electric field that influences a myriad of cellular processes, including ion transport, membrane protein conformation and function, and signal transduction. This compound, a derivative of cholesterol, has emerged as a potent modulator of this fundamental membrane property.

Quantitative Effects of this compound on Membrane Properties

The interaction of this compound with the lipid bilayer induces measurable changes in the membrane's biophysical properties. The following tables summarize the key quantitative data from various studies, providing a comparative overview of its effects.

Table 1: Effect of this compound on Membrane Dipole Potential

| Lipid System | This compound Concentration (mol%) | Change in Dipole Potential (Δψd) | Experimental Technique | Reference |

| DMPC Vesicles | 40 | +1095 mV | di-8-ANEPPS Fluorescence Ratiometry | [1] |

| DMPC Bilayers | 10 - 50 | More significant increase than cholesterol | Coarse-Grained Molecular Dynamics Simulations | [2][3] |

| DMPC Bilayers | 20 | Increase in electric field (F⃗d) to ~18 MV/cm | Vibrational Stark Effect Spectroscopy | [4] |

| DMPC Bilayers | 40 | Decrease in electric field (F⃗d) to ~13 MV/cm | Vibrational Stark Effect Spectroscopy | [4] |

Table 2: Effect of this compound on Membrane Fluidity

| Lipid System | This compound Concentration | Effect on Phase Transition Temperature (Tm) | Experimental Technique | Reference |

| DMPC Liposomes | Not specified | Strong decrease (6.6°C to 13.9°C) | Differential Scanning Calorimetry | [5] |

| DPPC Liposomes | Not specified | Strong decrease (6.6°C to 13.9°C) | Differential Scanning Calorimetry | [5] |

Signaling Pathways and Molecular Mechanisms Modulated by this compound

The alteration of the membrane dipole potential by this compound has significant downstream consequences on cellular signaling, primarily through its influence on membrane-associated proteins and processes.

Mitochondrial Recoupling and Inhibition of Respiratory Complex I

A key reported effect of this compound is its ability to act as a "recoupling" agent in mitochondria. This phenomenon involves the reversal of the effects of protonophore uncouplers, which dissipate the mitochondrial membrane potential. Research suggests that this recoupling effect is linked to the direct inhibition of Respiratory Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. By inhibiting Complex I, this compound may modulate the proton motive force and impact cellular bioenergetics.

Caption: Mitochondrial recoupling by this compound.

Modulation of Ion Channel Activity

The profound change in the intramembrane electric field caused by this compound is expected to influence the function of voltage-sensitive membrane proteins, such as ion channels. While specific direct targets are still under investigation, it has been demonstrated that this compound can form pores within phospholipid monolayers. This suggests a potential mechanism for altering ion permeability across membranes, which could have significant implications for cellular excitability and signaling. The modification of the dipole potential can alter the energy landscape for ion translocation and the conformational state of channel proteins.

Caption: Modulation of ion channel activity by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Vibrational Stark Effect (VSE) Spectroscopy

VSE spectroscopy is a powerful technique to directly measure the electric field within a lipid bilayer.

-

Vesicle Preparation:

-

Prepare a lipid film of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) with varying mole percentages of this compound (0-40 mol%) in a round-bottom flask.

-

Dry the lipid mixture under a stream of nitrogen gas and subsequently under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with a buffer solution (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) to a final lipid concentration of 10 mg/mL.

-

Create large unilamellar vesicles (LUVs) by extrusion through polycarbonate filters with a pore size of 100 nm using a mini-extruder.

-

-

Vibrational Probe Incorporation:

-

Incorporate a vibrational probe, such as a nitrile-containing molecule, into the lipid bilayer. This can be achieved by co-dissolving the probe with the lipids before film formation.

-

-

Data Acquisition:

-

Acquire Fourier-transform infrared (FTIR) absorption spectra of the sample.

-

The change in the vibrational frequency of the probe's nitrile stretch is measured. This frequency shift (Stark shift) is directly proportional to the local electric field experienced by the probe.

-

-

Data Analysis:

-

The electric field (F⃗d) is calculated from the observed Stark shift using the known Stark tuning rate of the vibrational probe.

-

Caption: Experimental workflow for VSE spectroscopy.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the effect of this compound on the phase transition temperature of lipid membranes, providing insights into membrane fluidity.

-

Liposome Preparation:

-

Prepare multilamellar vesicles (MLVs) of DMPC or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) with and without this compound.

-

Dissolve the lipids and this compound in chloroform, then evaporate the solvent to form a thin film.

-

Hydrate the film with a suitable buffer.

-

-

DSC Measurement:

-

Place a known amount of the liposome suspension into an aluminum DSC pan.

-

Use a reference pan containing the same buffer.

-

Scan the samples over a temperature range that encompasses the phase transition of the lipid (e.g., 10°C to 50°C for DMPC) at a controlled heating rate (e.g., 1°C/min).

-

-

Data Analysis:

-

The phase transition temperature (Tm) is determined from the peak of the endothermic transition in the DSC thermogram.

-

A shift in Tm in the presence of this compound indicates an alteration in membrane fluidity.

-

Caption: Experimental workflow for DSC.

Dual-Wavelength Ratiometric Fluorescence Spectroscopy

This technique utilizes the voltage-sensitive dye di-8-ANEPPS to measure changes in membrane dipole potential.

-

Vesicle Preparation:

-

Prepare LUVs of the desired lipid composition (e.g., DMPC) containing various concentrations of this compound.

-

-

Dye Labeling:

-

Add di-8-ANEPPS to the vesicle suspension to a final concentration of approximately 1-5 µM.

-

Incubate for a sufficient time to allow the dye to incorporate into the vesicle membranes.

-

-

Fluorescence Measurement:

-

Measure the fluorescence excitation spectra of the labeled vesicles using a spectrofluorometer.

-

Record the fluorescence intensity at two different excitation wavelengths (e.g., 440 nm and 530 nm) while keeping the emission wavelength constant (e.g., > 610 nm).

-

-

Data Analysis:

-

Calculate the ratio (R) of the fluorescence intensities at the two excitation wavelengths (I_440 / I_530).

-

An increase in this ratio corresponds to an increase in the membrane dipole potential. The change in dipole potential (Δψd) can be calibrated using known modulators.

-

Caption: Workflow for di-8-ANEPPS fluorescence assay.

Conclusion and Future Directions

This compound stands out as a significant modulator of membrane dipole potential, with effects that are distinct from and often more pronounced than those of cholesterol. Its ability to increase the positive potential within the membrane interior has profound implications for the function of membrane-embedded proteins, particularly those involved in energy metabolism and ion transport. The detailed mechanisms by which this compound influences specific ion channels and the full scope of its impact on cellular signaling pathways remain fertile areas for future research. A deeper understanding of these processes holds the potential for the development of novel therapeutic strategies targeting membrane electrostatics in a range of diseases. For drug development professionals, the modulation of membrane dipole potential by compounds like this compound represents a novel and promising avenue for influencing cellular function.

References

- 1. Inhibition of respiratory complex I by this compound: Relevance to recoupling action in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of mitochondrial membrane potential (ΔΨm) (MMP) [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) | Springer Nature Experiments [experiments.springernature.com]

- 5. Live-cell imaging: Mitochondria membrane potential [protocols.io]

Biosynthesis of 6-Ketocholestanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ketocholestanol, a C6-oxidized oxysterol, is a molecule of significant interest in various fields of biological research. As a derivative of cholesterol, its presence and concentration in biological systems can be indicative of specific metabolic pathways and oxidative stress levels. This technical guide provides an in-depth overview of the known and putative biosynthetic pathways leading to the formation of this compound, encompassing enzymatic routes in both plants and mammals, as well as non-enzymatic mechanisms. The guide is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the biosynthetic pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Biosynthesis Pathways

The formation of this compound can occur through three primary routes: a well-defined enzymatic pathway in plants as part of brassinosteroid biosynthesis, a putative enzymatic pathway in mammals involving cytochrome P450 enzymes, and a non-enzymatic pathway driven by the autoxidation of cholesterol.

Plant-Based Enzymatic Biosynthesis: The Brassinosteroid Pathway

In higher plants, this compound (often referred to as 6-oxocholestanol in this context) is an intermediate in the biosynthesis of brassinosteroids, a class of steroid hormones that regulate plant growth and development.[1][2] The formation of 6-oxocholestanol is a key step in the "early C6 oxidation pathway" of brassinosteroid synthesis.[1][3][4]

The direct precursor to 6-oxocholestanol in this pathway is cholestanol . The conversion involves the oxidation of the C6 position of cholestanol. This reaction is catalyzed by a class of Cytochrome P450 enzymes known as brassinosteroid-6-oxidases (BR-6-oxidases) , which belong to the CYP85 family of cytochromes.[3][5][6][7][8][9] Specifically, the tomato Dwarf gene and its Arabidopsis ortholog, AtBR6ox (CYP85A1), have been identified to encode these steroid-6-oxidases.[5][7] These enzymes exhibit broad substrate specificity and are responsible for multiple C6-oxidation steps within the brassinosteroid biosynthetic network.[5][7]

Putative Mammalian Enzymatic Biosynthesis

While a direct enzymatic pathway for this compound synthesis in mammals has not been definitively elucidated, the involvement of Cytochrome P450 (CYP) enzymes is strongly suggested. CYP enzymes are central to the metabolism of cholesterol and other steroids in mammals, catalyzing a wide range of oxidation and hydroxylation reactions that lead to the formation of various oxysterols.[6][10][11][12][13][14][15][16]

Given that this compound is an oxygenated derivative of cholestanol, it is plausible that a specific mammalian CYP enzyme is responsible for the C6-oxidation of cholestanol. However, the identity of this specific enzyme remains to be confirmed through further research. The investigation into the substrate specificity of various mammalian CYP enzymes towards cholestanol would be a critical step in identifying the catalyst for this reaction.

Non-Enzymatic Biosynthesis: Cholesterol Autoxidation

This compound can be formed non-enzymatically through the autoxidation of cholesterol . This process is typically initiated by reactive oxygen species (ROS) and free radicals, which attack the cholesterol molecule.[5][7][17][18] The C6 position of the cholesterol ring is susceptible to oxidation, leading to the formation of this compound among other cholesterol oxidation products (COPs). This non-enzymatic pathway is of particular relevance in contexts of high oxidative stress and in the processing and storage of cholesterol-containing foods.

Quantitative Data

The available quantitative data on the formation of this compound is limited. The following table summarizes the key findings from the literature.

| Pathway | Precursor | Product | Yield/Concentration | Conditions | Reference |

| Non-Enzymatic | Cholesterol | This compound | 3.38 mg/g | Thermal oxidation of cholesterol film at 150°C for 48 hours. | [4] |

Experimental Protocols

Chemical Synthesis of this compound

A common method for the chemical synthesis of this compound involves the oxidation of cholesterol.[1]

-

Starting Material: Cholesterol

-

Oxidizing Agents: Chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) can be used.

-

General Procedure: The reaction typically involves dissolving cholesterol in a suitable organic solvent and adding the oxidizing agent under controlled temperature and reaction time. The product, this compound, is then isolated and purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Biotransformation for this compound Production

Microbial transformation presents an alternative, potentially more specific, method for producing this compound.[1]

-

Principle: Certain microorganisms possess enzymes capable of oxidizing cholesterol at the C6 position.

-

Procedure: This would involve culturing a selected microbial strain in a medium containing cholesterol as a substrate. After an incubation period, the culture broth would be extracted, and this compound would be purified from the extract. Screening of various bacterial and fungal strains for this specific biotransformation capability would be a necessary first step.

Analytical Methods for Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for the identification and quantification of this compound in biological and other samples.[4][10][11][19][20]

-

Sample Preparation: This typically involves lipid extraction from the sample matrix, followed by a solid-phase extraction (SPE) step to isolate the sterol fraction. Derivatization, for example, by silylation, is often performed to improve the chromatographic properties and mass spectrometric fragmentation of the analyte.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation, and the eluting compounds are detected by a mass spectrometer. Quantification is usually achieved by using an internal standard and generating a calibration curve.

Conclusion

The biosynthesis of this compound is a multifaceted process with distinct pathways in different biological kingdoms. In plants, its formation is an integral part of the well-characterized brassinosteroid biosynthetic pathway, catalyzed by specific Cytochrome P450 enzymes. In mammals, while an analogous enzymatic pathway is likely, the specific enzymes remain to be identified. Furthermore, the non-enzymatic autoxidation of cholesterol provides a significant alternative route to its formation, particularly under conditions of oxidative stress. This guide provides a comprehensive summary of the current knowledge, highlighting the established pathways and pointing to areas where further research is needed to fully elucidate the biosynthesis of this important oxysterol. The provided information on quantitative data and experimental approaches serves as a valuable resource for scientists and researchers in their ongoing investigations into the roles of this compound in health and disease.

References

- 1. Buy this compound | 1175-06-0 [smolecule.com]

- 2. Cytochrome P450-catalyzed brassinosteroid pathway activation through synthesis of castasterone and brassinolide in Phaseolus vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Brassinosteroid-6-Oxidases from Arabidopsis and Tomato Catalyze Multiple C-6 Oxidations in Brassinosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in brassinosteroid biosynthetic pathway: insight into novel brassinosteroid shortcut pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthetic Pathways of Brassinolide in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections [frontiersin.org]

- 10. harvest.usask.ca [harvest.usask.ca]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations [mdpi.com]

- 14. Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cytochrome P450 enzymes and metabolism of drugs and neurotoxins within the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pathways of cholesterol oxidation via non-enzymatic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rem.bioscientifica.com [rem.bioscientifica.com]

- 19. tkb.dergisi.org [tkb.dergisi.org]

- 20. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of 6-Ketocholestanol on Cellular Membrane Dynamics and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ketocholestanol, an oxidized derivative of cholesterol, has garnered significant interest within the scientific community for its profound effects on the biophysical properties of cellular membranes. Unlike its precursor, cholesterol, the presence of a ketone group at the sixth carbon position imparts unique interactive capabilities, leading to distinct alterations in membrane fluidity, electrostatics, and permeability. These modifications, in turn, have the potential to modulate the function of membrane-associated proteins and influence critical cellular signaling pathways. This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with cellular membranes, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated cellular processes.

Modulation of Membrane Physical Properties by this compound

This compound directly integrates into the lipid bilayer, where its distinct chemical structure—specifically the polar ketone group—dictates its orientation and subsequent impact on the membrane's physical characteristics.

Membrane Fluidity

Studies utilizing differential scanning calorimetry (DSC) have demonstrated that this compound increases membrane fluidity. It achieves this by disrupting the ordered packing of phospholipid acyl chains, which leads to a decrease in the gel-to-liquid crystalline phase transition temperature (Tm). This effect is in contrast to cholesterol, which tends to decrease fluidity in the liquid crystalline state. The fluidizing effect of this compound is concentration-dependent.

Table 1: Effect of this compound on the Phase Transition Temperature (Tm) of Phospholipid Bilayers

| Phospholipid Composition | This compound Concentration (mol%) | Change in Tm (°C) | Reference |

| DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) | 10 | -6.6 | [1] |

| DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) | 10 | -8.2 | [1] |

| DMPC | 20 | -10.1 | [1] |

| DPPC | 20 | -13.9 | [1] |

Membrane Electrostatics: The Dipole Potential

A key distinguishing feature of this compound is its significant impact on the membrane dipole potential, an electrical potential within the membrane's hydrophobic core arising from the alignment of dipoles of lipid headgroups and interfacial water molecules. Vibrational Stark effect (VSE) spectroscopy has been employed to quantify these changes, revealing that this compound monotonically increases the membrane dipole electric field with increasing concentration[2][3]. This is attributed to the polar ketone group, which orients towards the aqueous interface and contributes to the overall dipole moment of the membrane[2].

Table 2: Influence of this compound on the Membrane Dipole Electric Field

| Sterol | Concentration (mol%) | Membrane Dipole Electric Field (MV/cm) | Reference |

| Control (No Sterol) | 0 | ~7 | [4] |

| This compound | 10 | ~8 | [4] |

| This compound | 20 | ~18 | [4] |

| This compound | 40 | ~13 | [4] |

| Cholesterol | 10 | ~8 | [4] |

| Cholesterol | 40 | ~6 | [4] |

Membrane Hydration and Permeability

The presence of this compound at the membrane interface alters the local hydration environment. Sum frequency generation vibrational spectroscopy has shown that this compound reduces the amount and mobility of water molecules at the membrane surface and slows down osmotically induced water flow across the membrane[5]. Furthermore, this compound has been observed to form pores within phospholipid monolayers, which can increase the permeability of the membrane to ions[6].

Interaction with Membrane Proteins and Lipid Rafts

The alterations in the physical properties of the membrane induced by this compound have significant implications for the function of embedded and associated proteins.

Modulation of Membrane Protein Activity

The increase in membrane dipole potential caused by this compound can influence the conformation and activity of voltage-sensitive membrane proteins and peptides. For instance, this compound has been shown to modulate the activity of the channel-forming peptide alamethicin[7]. A notable biological effect is its ability to act as a "recoupler" for mitochondria, chromatophores, and cytochrome oxidase proteoliposomes[8][9]. It counteracts the effect of protonophore uncouplers, suggesting a direct or indirect interaction with components of the electron transport chain, such as cytochrome c oxidase, likely through the modification of the membrane's electrical properties[8].

Interaction with Lipid Rafts

While the direct and specific interaction of this compound with lipid rafts has not been extensively characterized, its influence on membrane order and comparison with cholesterol provide a basis for predicted effects. Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, forming a liquid-ordered (Lo) phase[10]. Given that this compound increases membrane fluidity (promotes a liquid-disordered phase), it is plausible that its incorporation could lead to the destabilization or alteration of lipid raft domains. This is an area that warrants further investigation to understand how this compound might influence the signaling platforms associated with these domains. The effects of other oxysterols, such as 7-ketocholesterol, which have been shown to disrupt lipid rafts, lend support to this hypothesis[11].

Potential Involvement in Cellular Signaling Pathways

As a bioactive lipid, this compound has the potential to influence a variety of cellular signaling cascades, primarily through its effects on the cell membrane and its components. While direct signaling pathways initiated by this compound are still under investigation, the broader class of oxysterols is known to modulate several key pathways.

Oxysterol-Associated Signaling

Oxysterols are known ligands for Liver X Receptors (LXRs) and can influence the activity of Sterol Regulatory Element-Binding Proteins (SREBPs), both of which are master regulators of cholesterol homeostasis. Furthermore, certain oxysterols can act as agonists for G protein-coupled receptors (GPCRs), initiating downstream signaling cascades[2].

Stress-Related Pathways

Studies on other oxysterols, particularly 7-ketocholesterol, have demonstrated the activation of stress-related signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways (JNK and p38) and the Endoplasmic Reticulum (ER) stress response[12][13]. These pathways are critical in cellular responses to various stimuli and can lead to outcomes such as inflammation, apoptosis, or adaptation. Given the structural similarity and shared class, it is conceivable that this compound could also engage these pathways.

Caption: Potential signaling pathways modulated by this compound.

Experimental Protocols

A detailed understanding of the methodologies used to investigate this compound's membrane interactions is crucial for reproducing and building upon existing research.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the changes in heat flow associated with the phase transitions of lipids in a membrane.

Protocol:

-

Liposome Preparation: Prepare multilamellar vesicles (MLVs) by dissolving a known amount of phospholipid (e.g., DMPC or DPPC) and this compound in a chloroform/methanol mixture. The solvent is then evaporated under a stream of nitrogen to form a thin lipid film. The film is hydrated with a buffer (e.g., PBS, pH 7.4) and vortexed to form MLVs.

-

Sample Preparation: A precise amount of the liposome suspension is hermetically sealed in an aluminum DSC pan. A reference pan containing only the buffer is also prepared.

-

DSC Measurement: The sample and reference pans are placed in the DSC instrument. The temperature is scanned over a range that encompasses the expected phase transition, typically at a rate of 1-5°C/min.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The peak of the endothermic transition corresponds to the phase transition temperature (Tm).

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Vibrational Stark Effect (VSE) Spectroscopy

VSE spectroscopy measures the change in the vibrational frequency of a probe molecule in response to an electric field, providing a direct measure of the membrane's internal electric field.

Protocol:

-

Probe Incorporation: A vibrational probe, such as a nitrile-containing molecule, is incorporated into a model membrane system (e.g., vesicles) along with the desired concentration of this compound.

-

Sample Preparation: The sample is placed between two electrodes, often made of nickel-coated sapphire windows, separated by a thin spacer. The sample is then frozen to immobilize the molecules.

-

Spectroscopic Measurement: An infrared beam is passed through the sample, and the absorption spectrum of the probe is recorded. A high external electric field is then applied across the sample, and the absorption spectrum is recorded again.

-

Data Analysis: The difference between the spectra with and without the electric field (the Stark spectrum) is calculated. The shift in the vibrational frequency is then used to calculate the internal electric field of the membrane.

Spectrofluorometry with di-8-ANEPPS

This technique utilizes a voltage-sensitive fluorescent dye to measure changes in the membrane dipole potential.

Protocol:

-

Cell/Liposome Staining: Cells or liposomes are incubated with the fluorescent dye di-8-ANEPPS, which partitions into the outer leaflet of the membrane.

-

Addition of this compound: this compound is added to the cell or liposome suspension.

-

Fluorescence Measurement: The fluorescence excitation spectrum of the dye is recorded using a spectrofluorometer. The ratio of the fluorescence intensity at two different excitation wavelengths (e.g., 440 nm and 530 nm) is calculated.

-

Data Analysis: An increase in the ratio of fluorescence intensities is indicative of an increase in the membrane dipole potential.

Conclusion and Future Directions

This compound is a potent modulator of cellular membrane properties, with effects that are distinct from those of cholesterol. Its ability to increase membrane fluidity and significantly alter the membrane dipole potential suggests a critical role in influencing the function of membrane-associated proteins and cellular signaling. The experimental techniques outlined in this guide provide a robust framework for further investigation into its mechanisms of action.

Future research should focus on several key areas:

-

Direct investigation of this compound's interaction with lipid rafts: Elucidating its role in the formation, stability, and function of these important signaling platforms.

-

Identification of specific protein targets: Moving beyond general membrane effects to identify specific membrane proteins whose function is directly modulated by this compound.

-

Delineation of specific signaling pathways: Establishing a direct link between the membrane-altering effects of this compound and the activation or inhibition of key signaling cascades, such as the MAPK and ER stress pathways.

A deeper understanding of the molecular interactions of this compound with cellular membranes will be invaluable for the fields of cell biology, biophysics, and pharmacology, and may open new avenues for the development of therapeutic agents that target membrane-dependent cellular processes.

References

- 1. "The Signaling Pathway of Oxysterol-Induced Apoptosis in Macrophages." by Natalie Elaine Freeman [dc.etsu.edu]

- 2. rupress.org [rupress.org]

- 3. Mechanisms of oxysterol-induced disease: insights from the biliary system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Measurement of the Effect of Cholesterol and this compound on the Membrane Dipole Electric Field Using Vibrational Stark Effect Spectroscopy Coupled With Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Measurement of the Effect of Cholesterol and this compound on the Membrane Dipole Electric Field Using Vibrational Stark Effect Spectroscopy Coupled with Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of Oxysterols on Cell Death, Proliferation, and Differentiation Induction: Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oxysterols and mechanisms of apoptotic signaling: implications in the pathology of degenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phloretin and this compound: membrane interactions studied by a phospholipid/polydiacetylene colorimetric assay and differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lipoprotein-Induced Increases in Cholesterol and 7-Ketocholesterol Result in Opposite Molecular-Scale Biophysical Effects on Membrane Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Preliminary Studies on the Cytotoxicity of 6-Ketocholestanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ketocholestanol, an oxygenated derivative of cholesterol, is a molecule of interest in the study of sterol metabolism and its impact on cellular functions. While extensive research has been conducted on the cytotoxic effects of various oxysterols, specific data on this compound remains limited. This technical guide synthesizes the available preliminary data on this compound's biological activity, drawing context from studies on structurally related oxysterols to provide a comprehensive overview for researchers. This document covers known quantitative data, relevant experimental protocols, and potential signaling pathways involved in oxysterol-induced cytotoxicity.

Introduction to this compound and Oxysterol Cytotoxicity

Oxysterols are oxidized derivatives of cholesterol that can be formed either endogenously through enzymatic processes or exogenously via auto-oxidation. They are implicated in a variety of cellular processes, including lipid metabolism, inflammation, and cell death.[1] The cytotoxicity of oxysterols is a significant area of research, as it has been linked to the pathogenesis of several diseases, including atherosclerosis and neurodegenerative disorders.[2]

This compound (3β-Hydroxy-5α-cholestan-6-one) is an oxysterol characterized by a ketone group at the 6th position of the cholestane backbone. While its biological functions are not as extensively studied as those of other oxysterols like 7-ketocholesterol, preliminary evidence suggests it interacts with cellular membranes and can influence mitochondrial function.[3][4] This guide aims to consolidate the existing, albeit limited, information on this compound's cytotoxicity and provide a framework for future research by examining data from related compounds.

Quantitative Cytotoxicity Data

Direct quantitative data on the cytotoxicity of this compound is sparse. However, one study has reported its effect on cell viability in two cell lines.

Table 1: Reported EC50 Value for this compound

| Cell Line | EC50 (µM) | Reference |

| HEK293 | 2.8 | [3] |

| Vero | Not specified, but activity observed | [3] |

For comparative context, the cytotoxic effects of other prominent oxysterols are presented in the following table. It is important to note that these values can vary significantly depending on the cell line and experimental conditions.

Table 2: Cytotoxicity of Other Oxysterols (for Comparative Context)

| Oxysterol | Cell Line | Concentration (µM) | Effect | Reference |

| 7-Ketocholesterol | U937 | 30 | Apoptosis induction | [5][6] |

| 7β-Hydroxycholesterol | U937 | 30 | Apoptosis induction | [5][6] |

| Cholesterol-5β,6β-epoxide | U937 | 30 | Apoptosis induction | [5][6] |

| Cholestane-3β,5α,6β-triol | A549 | IC50 ≈ 20 | Cell death | [7] |

Experimental Protocols

Cell Culture and Treatment

A variety of cell lines can be used to assess cytotoxicity, including human cancer cell lines (e.g., A549, HeLa, HepG2) and non-cancerous cell lines (e.g., HEK293, Vero).[3][7][8] Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with a medium containing various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent like ethanol or DMSO.[9] Control cells are treated with the vehicle alone.

Cell Viability Assays

Cell viability is commonly assessed using colorimetric or fluorometric assays.

-

MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.

-

Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue. The percentage of viable cells is determined by counting the number of unstained cells versus the total number of cells using a hemocytometer or an automated cell counter.

Apoptosis Assays

To determine if cell death occurs via apoptosis, several methods can be employed:

-

Annexin V/Propidium Iodide (PI) Staining: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect apoptotic cells via flow cytometry. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates.

Potential Signaling Pathways in this compound Cytotoxicity

The precise signaling pathways mediating the cytotoxic effects of this compound have not been elucidated. However, studies on other oxysterols, particularly 7-Ketocholesterol, provide insights into potential mechanisms. It is plausible that this compound may induce cytotoxicity through similar pathways, including the induction of oxidative stress and apoptosis.

General Oxysterol-Induced Apoptosis Pathway

Many oxysterols have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[5] This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the permeabilization of the mitochondrial outer membrane. This results in the release of cytochrome c, which then triggers a cascade of caspase activation, ultimately leading to programmed cell death.

Caption: General pathway of oxysterol-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for investigating the cytotoxic effects of a compound like this compound.

References

- 1. Anti-Inflammatory Oxysterol, Oxy210, Inhibits Atherosclerosis in Hyperlipidemic Mice and Inflammatory Responses of Vascular Cells [mdpi.com]

- 2. Side effects of oxysterols: cytotoxicity, oxidation, inflammation, and phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Direct Measurement of the Effect of Cholesterol and this compound on the Membrane Dipole Electric Field Using Vibrational Stark Effect Spectroscopy Coupled With Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative study of the cytotoxicity and apoptosis-inducing potential of commonly occurring oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Examining the Role of Membrane Lipid Composition in Determining the Ethanol Tolerance of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of 6-Ketocholestanol: An In-Depth Technical Guide to its Endogenous and Exogenous Origins

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ketocholestanol, a C-6 oxygenated derivative of cholesterol, is emerging as a bioactive lipid with significant implications for cellular metabolism and function. Its presence in biological systems arises from both internal (endogenous) production and external (exogenous) dietary sources. Understanding the distinct origins and formation pathways of this compound is critical for elucidating its physiological and pathological roles, and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the endogenous and exogenous sources of this compound, detailed experimental protocols for its quantification, and a summary of its known biological activities, with a focus on its impact on lipid metabolism and mitochondrial function.

Introduction

Oxysterols, the oxidized derivatives of cholesterol, are a diverse class of molecules that play crucial roles as signaling molecules and regulators of lipid metabolism. Among these, this compound (3β-hydroxy-5α-cholestan-6-one) has garnered increasing interest due to its unique biological activities. Unlike many other oxysterols, this compound has been shown to modulate cellular processes such as mitochondrial function and lipid synthesis through distinct mechanisms. This guide delves into the formation of this compound from both endogenous and exogenous pathways, providing a foundational understanding for researchers in the fields of biochemistry, pharmacology, and drug development.

Sources of this compound

The presence of this compound in biological systems is a result of both internal metabolic processes and dietary intake.

Endogenous Sources

Endogenous this compound is primarily formed through the non-enzymatic oxidation of cholesterol, a process known as autoxidation. This reaction is initiated by reactive oxygen species (ROS), which are natural byproducts of cellular metabolism.

-

Cholesterol Autoxidation: The double bond in the B-ring of cholesterol is susceptible to attack by ROS, leading to the formation of various oxysterols, including this compound. This process can occur in any cell or tissue where cholesterol and ROS are present.

While direct enzymatic synthesis of this compound in mammalian cells is not well-established, the enzymatic conversion of other sterols can contribute to the oxysterol pool. For instance, microbial transformation of cholesterol by specific bacterial strains can yield this compound, a process that may be relevant in the context of the gut microbiome.

Exogenous Sources

The primary exogenous source of this compound is the diet, particularly from the consumption of cholesterol-rich foods that have been subjected to processing, heating, or prolonged storage.

-

Processed Foods: Foods of animal origin, such as meat, dairy products, and eggs, are rich in cholesterol. Food processing techniques like cooking, frying, and drying can promote the oxidation of cholesterol, leading to the formation of this compound and other oxysterols.[1]

-

Heat Treatment: The concentration of this compound has been shown to increase with the intensity and duration of heat treatment. For example, the irradiation of chicken meat has been reported to increase the concentration of this compound by approximately fourfold.[2] Similarly, prolonged heating of cholesterol films results in a significant increase in this compound levels.

Quantitative Data on this compound and Related Oxysterols

Quantitative data for this compound in various matrices is still emerging. The following tables summarize available data for this compound and the closely related 7-Ketocholesterol, which often serves as an indicator of cholesterol oxidation in food and biological samples.

Table 1: Quantitative Levels of this compound in a Food Model System

| Matrix | Treatment | Concentration of this compound | Reference |

| Cholesterol Film | Heat treatment at 150°C for 48 hours | 3.38 mg/g | [3] |

| Chicken Meat | Unirradiated | Not specified | [2] |

| Chicken Meat | Irradiated (10 kGy) | ~4x increase compared to unirradiated | [2] |

Table 2: Quantitative Levels of 7-Ketocholesterol in Various Processed Foods (as a proxy for C-7 oxidation products)

| Food Product | Concentration of 7-Ketocholesterol (µg/g of fat) | Reference |

| Salami | 0.9 | [4] |

| Pork Kabanos | 0.21 | [4] |

| Beef Kabanos | 0.16 | [4] |

| Smoked Bacon | 0.05 | [4] |

| Poultry Kabanos | 0.03 | [4] |

| Children's Cookies | 0.6 - 34 | [4] |

| Cookies with Eggs | 1.8 - 27.1 | [4] |

| Powdered Milk | 1.1 - 3.2 | [4] |

| UHT Milk (from powder, 140°C for 4s) | 80.97 | [5] |

| Microwave Heated Milk (5 min) | 50.29 | [5] |

| Pasteurized Milk (85°C for 16s) | 2.163 | [5] |

Table 3: Quantitative Levels of 7-Ketocholesterol in Human Plasma

| Condition | Mean Concentration of 7-Ketocholesterol (ng/mL) ± SD | Reference |

| Healthy Controls | 17.84 ± 4.26 | [6][7] |

| Allergic Asthma Patients | 39.45 ± 20.37 | [6][7] |

Signaling Pathways and Biological Activities

This compound exerts its biological effects through distinct signaling pathways, primarily impacting lipid metabolism and mitochondrial function.

Regulation of Lipogenesis via the SREBP-1c Pathway

This compound has been shown to suppress lipid accumulation in hepatocytes.[8][9] It achieves this by downregulating the expression of key lipogenic enzymes, most notably fatty acid synthase (FASN).[8][9][10] This regulation is mediated through the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway.[8][9][10] While this compound can act as a ligand for Liver X Receptor α (LXRα), leading to the upregulation of some LXR target genes like ABCA1, its dominant effect on FASN expression appears to be through an SREBP-dependent, and potentially LXR-independent, mechanism.[10]

Modulation of Mitochondrial Function

This compound has been identified as a mitochondrial recoupler.[10] It can counteract the effects of uncoupling agents, thereby restoring the mitochondrial membrane potential. This effect is attributed to its ability to increase the membrane dipole potential. By modulating mitochondrial function, this compound may play a role in cellular bioenergetics and response to metabolic stress.

Experimental Protocols for this compound Analysis

Accurate quantification of this compound requires robust analytical methods that can overcome challenges such as low concentrations in biological matrices and the risk of artificial formation during sample handling. Gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the gold-standard techniques.

General Sample Preparation Workflow

A critical aspect of oxysterol analysis is the prevention of cholesterol autoxidation during sample preparation. This is achieved by minimizing exposure to air and heat, and by using antioxidants.

Detailed Protocol for GC-MS Analysis

1. Sample Homogenization and Lipid Extraction (Folch Method): a. Weigh 0.1-1.0 g of the homogenized sample into a glass tube. b. Add an internal standard (e.g., deuterated this compound). c. Add 20 volumes of chloroform:methanol (2:1, v/v) containing 0.005% butylated hydroxytoluene (BHT). d. Vortex vigorously for 2 minutes and incubate at room temperature for 30 minutes. e. Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases. f. Collect the lower organic phase containing the lipids.

2. Saponification: a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add 2 mL of 1 M KOH in methanol. c. Incubate at 60°C for 1 hour to hydrolyze cholesteryl esters. d. Cool the sample and add 2 mL of water and 4 mL of n-hexane. e. Vortex and centrifuge to separate the phases. f. Collect the upper hexane phase containing the non-saponifiable lipids (including this compound). Repeat the extraction with hexane twice.

3. Solid-Phase Extraction (SPE) Cleanup: a. Condition a silica SPE cartridge with n-hexane. b. Load the pooled hexane extracts onto the cartridge. c. Wash the cartridge with n-hexane to remove non-polar lipids. d. Elute the oxysterols with a more polar solvent, such as n-hexane:diethyl ether (e.g., 80:20, v/v). e. Evaporate the eluate to dryness under nitrogen.

4. Derivatization (Silylation): a. To the dried extract, add 50 µL of pyridine and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). b. Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.

5. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. Use a capillary column suitable for sterol analysis (e.g., DB-5MS). c. Employ a temperature gradient program to separate the analytes. d. Use selected ion monitoring (SIM) or full scan mode for detection and quantification based on characteristic ions of the this compound-TMS derivative.

Detailed Protocol for UPLC-MS/MS Analysis

1. Sample Homogenization and Lipid Extraction: a. Follow the same procedure as for GC-MS (Step 1).

2. Saponification (Optional but Recommended): a. Follow the same procedure as for GC-MS (Step 2).

3. Solid-Phase Extraction (SPE) Cleanup: a. Follow the same procedure as for GC-MS (Step 3).

4. UPLC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable solvent (e.g., methanol:acetonitrile). b. Inject the sample into the UPLC-MS/MS system. c. Use a C18 reversed-phase column for separation. d. Employ a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with an additive like formic acid or ammonium formate. e. Use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode. f. Set up multiple reaction monitoring (MRM) transitions for the specific precursor and product ions of this compound for sensitive and specific quantification.

Conclusion